

An In-depth Technical Guide to Quizalofop-ethyl-d3: Chemical Properties and Structure

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Compound of Interest

Compound Name: Quizalofop-ethyl-d3

Cat. No.: B15556495

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This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **Quizalofop-ethyl-d3**. The information is intended for researchers, scientists, and professionals in drug development and agrochemical studies.

Chemical Properties

Quizalofop-ethyl-d3 is a deuterated analog of Quizalofop-ethyl, a selective, post-emergence herbicide. The deuterium labeling is typically on the ethyl propionate group.^{[1][2][3][4]} Below is a summary of its key chemical properties.

Property	Value	Reference
IUPAC Name	rac-ethyl (2R)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate-d3	[5] (for non-deuterated)
Synonyms	(±)-Quizalofop-ethyl-d3 (propionate-3,3,3-d3), Quizalofop Ethyl D3 (methyl D3)	[1][6]
CAS Number	1398065-84-3	[1][2][3][4][6]
Molecular Formula	C ₁₉ H ₁₄ D ₃ ClN ₂ O ₄	[3]
Molecular Weight	375.82 g/mol	[1][2][3][6][7]
Isotopic Enrichment	≥98 atom % D	[2][4]
Chemical Purity	min 98%	[2]
Appearance	White solid/crystals (for non-deuterated form)	[8]
Storage Conditions	Store at room temperature	[4]

Properties of the non-deuterated form, Quizalofop-ethyl, are often used as a reference.

Property (Quizalofop-ethyl)	Value	Reference
Molecular Formula	C ₁₉ H ₁₇ ClN ₂ O ₄	[8][9]
Molecular Weight	372.80 g/mol	[8][9]
Melting Point	76-77°C	[9]
Boiling Point	503.9 ± 50.0 °C at 760 mmHg	[9]
Density	1.3 ± 0.1 g/cm ³	[9]
Vapor Pressure	6.49 x 10 ⁻⁹ mm Hg @ 20 °C	[8]
LogP	4.3 - 4.65	[8][9]
Stability	Stable at 50 °C for 90 days; Unstable to light	[8]

Chemical Structure

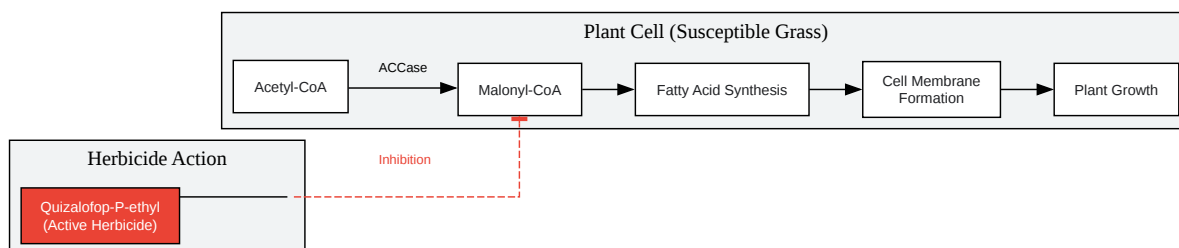
Quizalofop-ethyl-d3 is structurally identical to Quizalofop-ethyl, with the exception of three deuterium atoms replacing three hydrogen atoms on the terminal methyl group of the ethyl ester. Quizalofop-ethyl itself is a racemic mixture of (R)- and (S)-enantiomers.[10][11] The herbicidally active isomer is the (R)-enantiomer, known as Quizalofop-P-ethyl.[11][12][13] The core structure consists of a quinoxaline ring linked to a phenoxy group, which in turn is connected to a propionate ethyl ester.

The chemical name, ethyl (±)-2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionate-d3, describes this structure.

Mode of Action: Inhibition of Acetyl-CoA Carboxylase

Quizalofop-P-ethyl, the active enantiomer of Quizalofop-ethyl, functions by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[13][14] In plants, ACCase is a critical enzyme in the biosynthesis of fatty acids. By inhibiting this enzyme, Quizalofop-P-ethyl disrupts the production of lipids, which are essential for building cell membranes and for energy storage.

This disruption ultimately leads to the death of susceptible grass species, while broadleaf plants, which have a less sensitive form of ACCase, are generally unaffected.^{[13][14]}



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Caption: Mode of action of Quizalofop-P-ethyl via inhibition of ACCase.

Experimental Protocols

A common method for synthesizing Quizalofop-P-ethyl involves a two-step reaction.^[15]

Step 1: Preparation of Ethyl S(-)-tosyllactate

- Reactants: p-toluenesulfonyl chloride and L-ethyl lactate.
- Base: A liquid organic tertiary amine is used as the base.
- Conditions: The reaction is carried out in a solvent-free and desiccant-free system. This approach avoids the hydrolysis of L-ethyl lactate and reduces impurities.^[15]

Step 2: Synthesis of Quizalofop-P-ethyl

- Reactants: The intermediate, ethyl S(-)-tosyllactate, is reacted with 6-chloro-2-(4-hydroxyphenoxy) quinoxaline.

- Result: This reaction yields Quizalofop-P-ethyl with high chemical content ($\geq 98\%$) and high optical purity ($R/S > 99/1$).[\[15\]](#)

A key intermediate in the synthesis of Quizalofop-ethyl is 2-Hydroxy-6-chloroquinoxaline.[\[16\]](#)

This protocol describes the determination of Quizalofop-p-ethyl and its metabolites in soil using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[\[17\]](#)[\[18\]](#)

1. Sample Extraction:

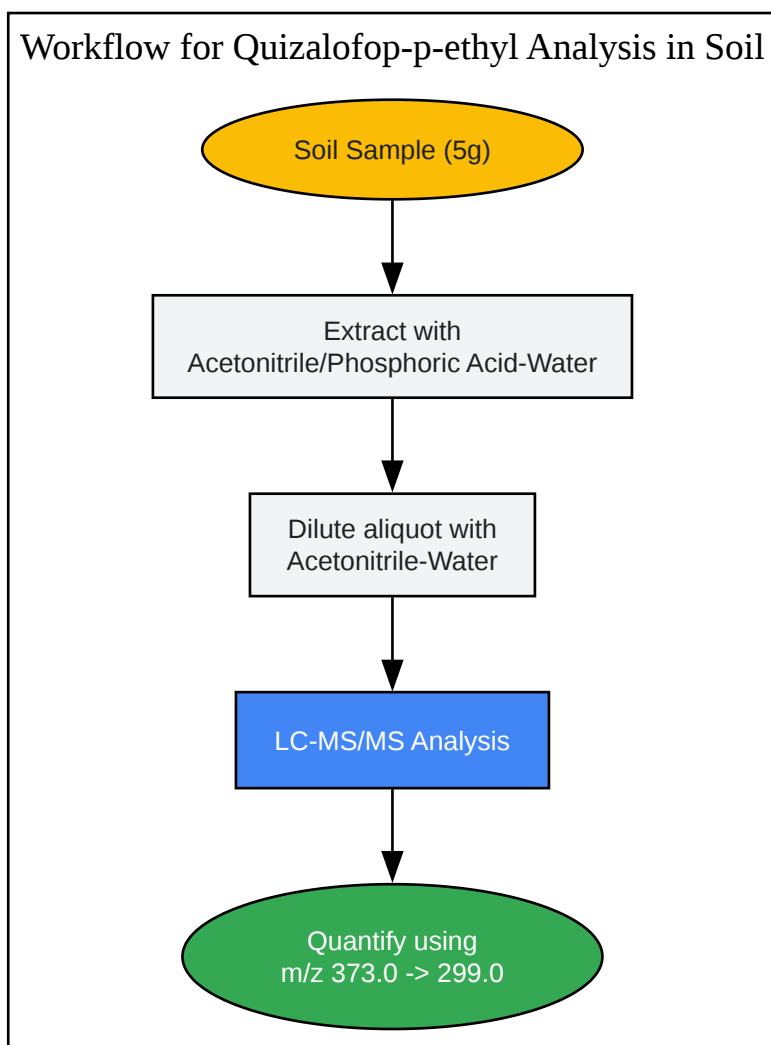
- A 5 g soil sample is extracted by shaking with an acetonitrile - 6% phosphoric acid in water (80:20, v/v) solution.[\[18\]](#)

2. Sample Preparation for LC-MS/MS:

- An aliquot of the extract is diluted with an acetonitrile-water (90:10, v/v) solution for the analysis of Quizalofop-p-ethyl.[\[18\]](#)

3. LC-MS/MS Analysis:

- Instrumentation: High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
- Detection: The final determination is performed by LC-MS/MS. For Quizalofop-p-ethyl, the transition at m/z 373.0 \rightarrow 299.0 is monitored in positive mode for primary quantification.[\[17\]](#)
- Quantitation: The Limit of Quantitation (LOQ) for Quizalofop-p-ethyl in soil is 0.005 mg/kg.[\[17\]](#)[\[18\]](#)



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Caption: Analytical workflow for Quizalofop-p-ethyl determination in soil.

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for quantifying Quizalofop-ethyl.[19]

1. Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- Column: Silica, 30 cm x 4.6 mm id., 5 µm particle size.[19]

2. Reagents:

- Mobile Phase: Hexane: 1,4-Dioxane (95:5 v/v).[19]
- Internal Standard: Dibutyl phthalate.[19]
- Quizalofop-ethyl reference standard of known purity.

3. Solution Preparation:

- Internal Standard Solution: Accurately weigh ~25 mg of Dibutyl phthalate and dilute to 25 ml with the mobile phase.[19]
- Standard Solution: Accurately weigh ~25.0 mg of Quizalofop-ethyl reference standard, dissolve in 25 ml of mobile phase. Take 1 ml of this solution, add 3 ml of the internal standard solution, and make up the volume to 10 ml with the mobile phase.[19]
- Sample Solution: Prepare in the same manner as the standard solution, using the sample to be analyzed.[19]

4. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.[19]
- Injection Volume: 20 μ l.[19]
- Detection: UV at 260 nm.[19]

5. Calculation:

- The percentage of Quizalofop-ethyl by mass is calculated by comparing the peak areas of the sample and the standard relative to the internal standard.[19]

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